molecular formula C18H27NO3 B2515498 tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 1853217-74-9

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No. B2515498
CAS RN: 1853217-74-9
M. Wt: 305.418
InChI Key: YEAMWGIHRRULTN-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse range of biological activities and are often used as intermediates in the synthesis of various therapeutic agents. The compound is not directly mentioned in the provided papers, but similar compounds with tert-butyl piperidine-1-carboxylate structures have been synthesized and characterized, indicating the relevance of this class of compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multiple steps, starting from piperidin-4-ylmethanol or similar starting materials. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate was achieved through acylation, sulfonation, and substitution reactions with a total yield of 20.2% . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction . These methods demonstrate the versatility and practicality of synthesizing tert-butyl piperidine-1-carboxylate derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are often confirmed using spectroscopic methods such as NMR, LCMS, and FT-IR, as well as single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide insights into the molecular conformations, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their functional groups and the reactions they undergo. For example, the presence of ester, ether, and amide functionalities in these compounds suggests that they can participate in various chemical reactions, such as hydrolysis, nucleophilic substitutions, and condensation reactions . The specific reactivity of this compound would depend on its functional groups and the conditions under which it is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's application in drug development and synthesis. For example, the solubility can affect the compound's bioavailability, while thermal stability is important for storage and handling . The biological activities, such as antibacterial, antifungal, and anthelmintic activities, have been evaluated for some derivatives, showing moderate activity . These evaluations are crucial for determining the potential therapeutic applications of these compounds.

Scientific Research Applications

Synthesis and Intermediates

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in synthesizing biologically active compounds like crizotinib, highlighting its importance in medicinal chemistry (Kong et al., 2016).
  • Another compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, key in Vandetanib synthesis, is derived from piperidin-4-ylmethanol, demonstrating the versatility of such compounds in drug development (Wang et al., 2015).

Anticorrosive Properties

  • In the field of materials science, novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown effective anticorrosive properties for carbon steel, particularly in corrosive media (Praveen et al., 2021).

Biological Evaluation

  • Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, synthesized via condensation reaction, has been studied for its in vitro antibacterial and anthelmintic activity, showcasing its potential in pharmacology (Sanjeevarayappa et al., 2015).

Structural and Chemical Analysis

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided insights into the molecular packing and hydrogen bonding in crystal structures, important for understanding the compound's properties (Didierjean et al., 2004).

Cancer Research

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is identified as an important intermediate for small molecule anticancer drugs, signifying its role in ongoing cancer research (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAMWGIHRRULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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